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molecular formula C16H14O2 B8390407 9H-Fluorene-9-methanol acetate

9H-Fluorene-9-methanol acetate

Cat. No. B8390407
M. Wt: 238.28 g/mol
InChI Key: PJSNQCAWMYREAY-UHFFFAOYSA-N
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Patent
US06162937

Procedure details

A 250 mL Erlenmeyer flask was charged with 9-fluorenemethanol (30.0 g, 153 mmol, Aldrich), sodium acetate (15.0 g, 183 mmol, Aldrich), and acetic anhydride (0.150 L, 1580 mmol, Aldrich). The reaction mixture was heated over a steam bath, under continuous stirring for 4 hours. The warm mixture was poured into ice (150 g). After reaching room temperature, the solid product was isolated by filtration and washed with cold water. The dried product was used without further purification (35.7 g, 150 mmol, 98% yield, >99% purity by GC).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0.15 L
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
150 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:13]2[CH:12]([CH2:14][OH:15])[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.[C:16]([O-])(=[O:18])[CH3:17].[Na+].C(OC(=O)C)(=O)C>>[C:16]([O:15][CH2:14][CH:12]1[C:13]2[CH:1]=[CH:2][CH:3]=[CH:4][C:5]=2[C:6]2[C:11]1=[CH:10][CH:9]=[CH:8][CH:7]=2)(=[O:18])[CH3:17] |f:1.2|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C12)CO
Name
Quantity
15 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
0.15 L
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
ice
Quantity
150 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
under continuous stirring for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated over a steam bath
CUSTOM
Type
CUSTOM
Details
After reaching room temperature
CUSTOM
Type
CUSTOM
Details
the solid product was isolated by filtration
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
The dried product was used without further purification (35.7 g, 150 mmol, 98% yield, >99% purity by GC)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(C)(=O)OCC1C2=CC=CC=C2C=2C=CC=CC12
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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